5-Nitrofurfuryl alcohol

Description

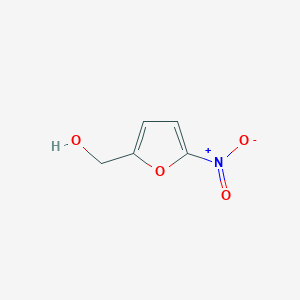

Structure

3D Structure

Properties

IUPAC Name |

(5-nitrofuran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSTUUPEXNCUNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179640 | |

| Record name | Furfuryl alcohol, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2493-04-1 | |

| Record name | 5-Nitrofurfuryl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2493-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl alcohol, 5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002493041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furanmethanol, 5-nitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furfuryl alcohol, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitrofurfuryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Nitrofurfuryl alcohol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD64757V5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Nitrofurfuryl alcohol CAS number 2493-04-1

An In-Depth Technical Guide to 5-Nitrofurfuryl Alcohol (CAS 2493-04-1): Properties, Synthesis, Mechanisms, and Applications

Introduction and Overview

This compound, identified by CAS number 2493-04-1, is a member of the 5-nitrofuran class of compounds, a group of synthetic antimicrobials known for their broad-spectrum activity.[1] While not typically used as a therapeutic agent itself, this compound serves as a crucial chemical intermediate for the synthesis of more complex and pharmacologically active nitrofuran derivatives.[2] Its structure, featuring a furan ring substituted with both a nitro group at the 5-position and a hydroxymethyl group at the 2-position, is fundamental to its reactivity and biological activity.

The significance of this compound for researchers and drug development professionals is twofold. Firstly, it is a versatile building block in medicinal chemistry for creating novel antibacterial, antiprotozoal, and antifungal agents.[2][3] Secondly, and of equal importance, it is a representative compound for studying the mechanisms of action and, critically, the genotoxicity associated with the 5-nitrofuran chemotype.[4][5] The presence of the nitro group, while essential for antimicrobial efficacy, is also the primary driver of the mutagenic and carcinogenic concerns that have limited the clinical use of many compounds in this class.[4][6] This guide provides a detailed technical overview of its properties, synthesis, mechanistic pathways, applications, and the necessary safety protocols for its handling.

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings. The key identifying and physical data are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 2493-04-1 | [7][8][9] |

| Molecular Formula | C₅H₅NO₄ | [7][8][9] |

| Molecular Weight | 143.10 g/mol | [7][8][9] |

| Appearance | Brown solid or liquid | [7][10] |

| Melting Point | 30-32 °C | [11][12] |

| Boiling Point | 104-105 °C at 3 mmHg | [7][11] |

| Density | 1.283 g/mL at 25 °C | [7][11] |

| Refractive Index (n20/D) | 1.582 | [7][11] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [7] |

| InChI Key | NDSTUUPEXNCUNW-UHFFFAOYSA-N | [7][9] |

| SMILES String | OCc1ccc(o1)--INVALID-LINK--=O | [7] |

Synthesis and Purification

The synthesis of this compound typically proceeds from more readily available furan precursors. The choice of synthetic route is often dictated by starting material availability, scalability, and safety considerations. Two prevalent methods are detailed below.

Rationale for Synthetic Strategies

The primary challenge in synthesizing 5-nitrofurans is the furan ring's sensitivity to the strongly acidic and oxidative conditions required for nitration. Therefore, a common strategy involves protecting reactive functional groups before nitration. The synthesis from furfuryl acetate exemplifies this, where the alcohol is first protected as an acetate ester to prevent side reactions.[13] An alternative approach involves the reduction of a pre-existing nitro-substituted furan, such as 5-nitrofuran-2-carboxylic acid, which avoids direct nitration of a sensitive substrate.[14]

Experimental Protocol 3.1: Synthesis via Nitration of Furfuryl Acetate

This classic two-step method involves the protection of the alcohol group, followed by nitration and subsequent deprotection.[13]

Step 1: Acetylation of Furfuryl Alcohol

-

Combine furfuryl alcohol with a molar excess of acetic anhydride.

-

Add a catalytic amount of a base, such as sodium acetate, to the mixture.

-

Heat the reaction mixture under reflux for 2-3 hours to form furfuryl acetate.

-

After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with saturated sodium bicarbonate solution and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude furfuryl acetate.

Step 2: Nitration and Hydrolysis

-

Dissolve the furfuryl acetate in acetic anhydride and cool the mixture to below -5 °C using an ice-salt or dry ice-acetone bath.

-

Slowly add fuming nitric acid dropwise while vigorously stirring, ensuring the temperature remains below 0 °C.[13] The careful control of temperature is critical to prevent runaway reactions and degradation of the furan ring.

-

After the addition is complete, allow the reaction to stir at low temperature for an additional hour.

-

Carefully pour the reaction mixture onto crushed ice to hydrolyze the excess acetic anhydride and precipitate the 5-nitrofurfuryl acetate.

-

Filter the solid product and wash with cold water.

-

Hydrolyze the resulting nitro ester to this compound by warming it with dilute sulfuric acid or a methanolic sodium hydroxide solution.[15]

-

Extract the final product into an organic solvent, dry, and purify by vacuum distillation or recrystallization.

Experimental Protocol 3.2: Synthesis via Reduction of 5-Nitro-2-Furoic Acid

This method offers an alternative that avoids the direct nitration of an alcohol-containing furan.[14]

-

Suspend 5-nitrofuran-2-carboxylic acid (1.0 equivalent) in dry tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, approx. 3.0 equivalents) dropwise to the cooled suspension. The use of a selective reducing agent like borane is crucial as it reduces the carboxylic acid without affecting the nitro group.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Stir the reaction for 16 hours at room temperature.[14]

-

Cool the reaction mixture again in an ice bath and cautiously quench it by the slow, dropwise addition of methanol until gas evolution ceases.

-

Remove the solvents under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield this compound, which can be further purified if necessary.[14]

Caption: Key synthetic routes to this compound.

Biochemical Mechanism of Action and Genotoxicity

The biological activity of 5-nitrofurans is intrinsically linked to the enzymatic reduction of the 5-nitro group, a process central to both their antimicrobial efficacy and their toxicity.[4][16]

Reductive Activation Pathway

In susceptible anaerobic bacteria or within host cells, the 5-nitro group of this compound undergoes a series of one-electron reductions catalyzed by NADPH-dependent nitroreductases. This process is futile in the presence of oxygen, as the resulting nitro anion radical is rapidly re-oxidized back to the parent compound, generating superoxide radicals. Under anaerobic or hypoxic conditions, however, further reduction occurs, leading to the formation of highly reactive, short-lived intermediates, including nitroso (R-NO) and hydroxylamino (R-NHOH) derivatives.[4]

Interaction with Cellular Macromolecules and Genotoxicity

These electrophilic intermediates are the ultimate toxic species. They readily react with and covalently bind to cellular macromolecules. The primary target responsible for the mutagenic and carcinogenic effects is DNA.[4] The binding of these reactive metabolites to DNA can form adducts, induce strand breaks, and cause chromosomal aberrations.[17]

Furthermore, the reductive metabolism can lead to the generation of reactive oxygen species (ROS), contributing to a state of oxidative stress. This can cause secondary damage to DNA, lipids, and proteins. Studies using the comet assay on human lymphoblastoid TK6 cells have confirmed that 5-nitrofurans, including related compounds, are genotoxic, causing a dose-dependent increase in DNA damage.[18][19] Investigations in rats have shown that the nitrofuran structure is a key determinant of genotoxicity and can induce oxidative DNA damage, as measured by levels of 8-hydroxydeoxyguanosine (8-OHdG).[5]

Caption: Reductive activation pathway of 5-nitrofurans leading to genotoxicity.

Applications in Research and Drug Development

While its direct therapeutic use is limited by toxicity concerns, this compound is a valuable tool in several areas of research.

-

Synthetic Intermediate: Its primary application is as a precursor for synthesizing a wide array of other 5-nitrofuran derivatives. The hydroxymethyl group can be readily converted into other functionalities, such as bromides (5-nitrofurfuryl bromide) or amines (5-nitrofurfurylamine hydrochloride), which are then used to build more complex molecules with potential antimicrobial activity against bacteria, fungi, and protozoa.[3][20]

-

Structure-Activity Relationship (SAR) Studies: this compound and its derivatives are frequently synthesized to investigate the SAR of the nitrofuran class.[16] By modifying the substituent at the 2-position and evaluating the resulting changes in antimicrobial potency and toxicity, researchers can better understand the structural requirements for optimal activity and potentially design safer, more effective drugs.[20]

-

Mechanistic and Toxicological Research: As a fundamental representative of its class, this compound is used in studies aimed at elucidating the precise mechanisms of nitrofuran genotoxicity.[2][4] It serves as a reference compound in toxicological assays to explore the relationship between metabolic activation, DNA damage, and carcinogenicity.[5]

Safety, Handling, and Toxicology

The significant biological activity of this compound necessitates strict adherence to safety protocols. Its toxicity profile is dominated by acute hazards and long-term genotoxic risks.

GHS Hazard Classification

| Hazard Class | Code | Description | Reference(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [7][9] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [7][9] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [7][9] |

| Skin Irritation | H315 | Causes skin irritation | [7][9] |

| Eye Irritation | H319 | Causes serious eye irritation | [7][9] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [7][9] |

Handling and Storage Protocol

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[21]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7][21] For weighing or operations that may generate aerosols, a respirator with a suitable filter (e.g., type ABEK) is recommended.[22]

-

Handling: Avoid all personal contact.[21] Do not eat, drink, or smoke in the work area. Keep containers securely sealed when not in use. Avoid physical damage to containers.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area (recommended 2-8°C).[2][10] Keep away from incompatible materials such as strong acids and oxidizing agents.[23]

-

Spills: In case of a spill, evacuate the area. Wear full protective equipment. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect in a sealed container for disposal. Prevent spillage from entering drains or waterways.[21]

Analytical Methodologies

Accurate quantification of this compound is essential for synthesis monitoring, quality control, and metabolic studies. Due to the presence of the chromophoric nitro-aromatic system, HPLC-UV is a suitable technique. For trace-level detection, GC-MS can be employed.

Rationale for Analytical Choices

High-Performance Liquid Chromatography (HPLC) is often preferred as it avoids the high temperatures of a GC inlet, which could potentially cause thermal degradation of the analyte.[24] A UV detector is highly effective due to the strong UV absorbance of the nitro-furan ring. Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent sensitivity and selectivity, making it ideal for detecting trace amounts in complex matrices, though derivatization may sometimes be necessary to improve volatility and thermal stability.[25][26]

Experimental Protocol 7.1: Quantification by HPLC-UV

This protocol is a general method adapted from procedures for analyzing furan derivatives.[24]

-

Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile. Create a series of calibration standards (e.g., 1-100 µg/mL) by serial dilution.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v). The exact ratio should be optimized for best peak shape and retention time.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detector set to the wavelength of maximum absorbance (λmax), typically in the 310-320 nm range for 5-nitrofurans.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration in unknown samples by interpolation from this curve.

Analytical Workflow Visualization

Caption: General workflow for the quantitative analysis of this compound.

Conclusion

This compound (CAS 2493-04-1) is a compound of significant interest in medicinal and synthetic chemistry. It stands as a testament to the dual nature of the 5-nitrofuran class: a pharmacophore capable of potent antimicrobial activity and a toxicophore with inherent genotoxic and carcinogenic risks. Its utility as a foundational building block for drug discovery programs is undeniable, allowing for the systematic exploration of this chemical space. However, its well-documented toxicity profile, driven by the reductive activation of its nitro group, mandates rigorous safety protocols and serves as a constant reminder of the challenges in separating therapeutic efficacy from adverse effects. Future research will likely focus on leveraging the synthetic accessibility of this and related intermediates to design novel nitrofuran analogues with improved safety profiles, potentially through modifications that alter their metabolic fate without compromising their antimicrobial power.

References

- 1. ijabbr.com [ijabbr.com]

- 2. This compound | 2493-04-1 [chemicalbook.com]

- 3. New antimicrobial nitrofuran, trans-5-amino-3-[2-(5-nitro-2-furyl)vinyl]-delta2-1,2,4-oxadiazole: antibacterial, antifungal, and antiprotozoal activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Genotoxic properties of 5-nitrofuran compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical structure-related mechanisms underlying in vivo genotoxicity induced by nitrofurantoin and its constituent moieties in gpt delta rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. This compound technical grade, 90 2493-04-1 [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound | C5H5NO4 | CID 17230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 2493-04-1 [amp.chemicalbook.com]

- 11. This compound CAS#: 2493-04-1 [m.chemicalbook.com]

- 12. CAS Common Chemistry [commonchemistry.cas.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. lookchem.com [lookchem.com]

- 16. Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 5-Nitrofurfural | C5H3NO4 | CID 12774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Comparative genotoxic evaluation of 2-furylethylenes and 5-nitrofurans by using the comet assay in TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. static.cymitquimica.com [static.cymitquimica.com]

- 22. This compound technical grade, 90 2493-04-1 [sigmaaldrich.com]

- 23. ICSC 0794 - FURFURYL ALCOHOL [chemicalsafety.ilo.org]

- 24. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]

- 25. cdc.gov [cdc.gov]

- 26. researchgate.net [researchgate.net]

Synthesis of 5-Nitrofurfuryl Alcohol from Furfuryl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Nitrofurfuryl alcohol, a key intermediate in the production of various pharmaceutical compounds. The synthesis is achieved through a two-step process involving the nitration of furfuryl acetate to yield 5-nitrofurfuryl acetate, followed by its hydrolysis to the target alcohol. This document delves into the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and addresses critical safety and handling considerations. The information presented herein is grounded in established chemical literature and aims to equip researchers with the necessary knowledge for the successful and safe execution of this synthesis.

Introduction: Significance of this compound

This compound and its derivatives are crucial building blocks in medicinal chemistry, primarily recognized for their broad-spectrum antibacterial properties. The nitro group at the 5-position of the furan ring is instrumental to their biological activity. These compounds serve as precursors to a class of antibiotics known as nitrofurans, which includes commercially significant drugs like nitrofurantoin, furazolidone, and nifuratel. The synthesis of high-purity this compound is, therefore, a critical first step in the development and manufacturing of these life-saving therapeutics.

Reaction Overview and Mechanism

The synthesis of this compound from furfuryl acetate proceeds in two distinct stages:

-

Nitration of Furfuryl Acetate: Furfuryl acetate is reacted with a nitrating agent, typically a mixture of fuming nitric acid and acetic anhydride, to introduce a nitro group at the 5-position of the furan ring, yielding 5-nitrofurfuryl acetate.

-

Hydrolysis of 5-Nitrofurfuryl Acetate: The resulting 5-nitrofurfuryl acetate is then hydrolyzed, usually under acidic conditions, to remove the acetyl protecting group and afford the final product, this compound.

The Causality Behind Experimental Choices in Nitration

The nitration of the furan ring is a classic example of electrophilic aromatic substitution. However, the furan nucleus is highly susceptible to oxidation, especially by strong acids like nitric acid.[1] Therefore, a milder nitrating agent is required.

Why Acetic Anhydride?

The use of acetic anhydride in conjunction with nitric acid generates acetyl nitrate in situ.[1] Acetyl nitrate is a less aggressive nitrating agent than nitric acid alone, which helps to prevent the oxidative degradation of the sensitive furan ring.[1] The reaction to form acetyl nitrate is as follows:

(CH₃CO)₂O + HNO₃ → CH₃COONO₂ + CH₃COOH

The electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated from the acetyl nitrate.

The Role of the Acetate Group:

The furfuryl alcohol itself is also prone to polymerization and degradation under acidic conditions. The acetate group in furfuryl acetate serves as a protecting group for the alcohol functionality, enhancing the stability of the starting material during the nitration process.

Positional Selectivity:

The substitution pattern in the nitration of furan derivatives is directed by the existing substituent. In the case of furfuryl acetate, the electron-donating nature of the ether oxygen in the furan ring and the directing effect of the acetoxymethyl group favor electrophilic attack at the 5-position.[2]

Mechanism of Hydrolysis

The subsequent hydrolysis of 5-nitrofurfuryl acetate is a standard acid-catalyzed ester hydrolysis. The protonation of the carbonyl oxygen of the ester makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is followed by the elimination of acetic acid to yield the desired this compound.

Experimental Protocols

Safety First: This synthesis involves the use of highly corrosive and oxidizing acids. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, is mandatory. All procedures should be conducted in a well-ventilated fume hood.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Key Properties |

| Furfuryl Acetate | C₇H₈O₃ | 140.14 | Liquid |

| Fuming Nitric Acid | HNO₃ | 63.01 | Highly corrosive, strong oxidizer |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | Corrosive, lachrymator |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Highly corrosive, dehydrating agent |

| Sodium Hydroxide | NaOH | 40.00 | Corrosive |

| Ethanol (95%) | C₂H₅OH | 46.07 | Flammable |

| Water | H₂O | 18.02 |

Step-by-Step Synthesis of 5-Nitrofurfuryl Acetate

This protocol is adapted from established literature procedures.[2][3][4]

-

Preparation of the Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 45 mL of acetic anhydride in an ice-salt bath to between -5 °C and 5 °C.

-

Slowly add a pre-cooled mixture of 4.3 mL of concentrated nitric acid and 0.03 mL of concentrated sulfuric acid dropwise to the stirred acetic anhydride, ensuring the temperature does not exceed 5 °C.[5]

-

Nitration Reaction: To this cold nitrating mixture, add 5.2 mL of freshly distilled furfuryl acetate dropwise, maintaining the reaction temperature between -5 °C and 5 °C throughout the addition.[5]

-

After the addition is complete, continue stirring the mixture for 1 hour, keeping the temperature within the -5 °C to 5 °C range.[5]

-

Work-up: Slowly add 40 mL of cold water to the reaction mixture. A white precipitate of 5-nitrofurfuryl acetate should form.[5]

-

Stir the mixture at room temperature for 30 minutes.

-

Carefully neutralize the mixture by adding a 10% sodium hydroxide solution until the pH reaches 4.7-5.5.[3][4]

-

Heat the mixture on a water bath at approximately 55 °C for 1 hour.[5]

-

Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize crystallization.

-

Isolation and Purification: Collect the white precipitate by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from 95% ethanol to obtain pure 5-nitrofurfuryl acetate. The expected yield is approximately 80%, with a melting point of 88-90 °C.[5]

Step-by-Step Synthesis of this compound

-

Hydrolysis: Place approximately 2 g of the prepared 5-nitrofurfuryl acetate in a round-bottom flask.

-

Add 20 mL of 50% sulfuric acid to the flask.

-

Gently boil the mixture for 1-2 minutes. The solid acetate will dissolve, forming a solution of this compound.[5]

-

Isolation: The resulting this compound can be used directly in subsequent reactions or isolated. For isolation, the acidic solution is typically neutralized and then extracted with a suitable organic solvent like diethyl ether or ethyl acetate. The combined organic extracts are then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude alcohol.

-

Purification: The crude this compound can be further purified by vacuum distillation or recrystallization from an appropriate solvent system. The pure compound is a liquid with a boiling point of 104-105 °C at 3 mmHg.

Visualizing the Process

Reaction Pathway

Caption: Overall synthetic route from furfuryl acetate to this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from furfuryl acetate is a well-established and reliable method for producing this valuable pharmaceutical intermediate. By understanding the underlying chemical principles and adhering to carefully controlled experimental conditions, researchers can achieve high yields of the desired product. The protocols outlined in this guide, when combined with stringent safety practices, provide a solid foundation for the successful synthesis of this compound in a laboratory setting. The insights into the causality behind the choice of reagents and reaction conditions are intended to empower scientists to troubleshoot and optimize this synthesis for their specific research and development needs.

References

5-Nitrofurfuryl alcohol mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 5-Nitrofurfuryl Alcohol

Introduction

The rising tide of antimicrobial resistance necessitates a renewed focus on established and novel therapeutic agents. Among these, the 5-nitrofurans, a class of synthetic broad-spectrum antimicrobials, have a long history of clinical use.[1] Compounds such as nitrofurantoin and furazolidone are well-known examples, effective against a range of Gram-positive and Gram-negative bacteria.[2][3][4] The activity of this class is intrinsically linked to the 5-nitro group on the furan ring, a feature central to their mechanism of action.[2] this compound, a key derivative within this chemical family, serves as an important model compound and potential therapeutic agent, sharing the core mechanistic pathway of its more complex analogues.[5][6]

This guide provides a detailed examination of the molecular mechanism underpinning the antimicrobial activity of this compound. We will dissect the critical process of prodrug activation, identify the highly reactive intermediates responsible for cytotoxicity, and explore their primary cellular targets, with a focus on DNA damage. Furthermore, this document details key experimental protocols essential for investigating this mechanism, offering researchers a practical framework for their studies.

Part 1: The Core Mechanism - Reductive Activation

The fundamental principle of the 5-nitrofuran mechanism is that they are prodrugs.[1][7] In their stable, parent form, they exhibit minimal biological activity. Their potent cytotoxic effects are unleashed only upon intracellular metabolic activation, a process predominantly carried out by bacterial enzymes. This selective activation within the target pathogen is a key factor in their therapeutic index.

The Role of Bacterial Nitroreductases

The activation of this compound is a multi-step reductive process catalyzed by bacterial nitroreductases (NTRs).[7][8] These enzymes, which are widespread in bacteria but absent in mammalian cells, belong to a family of flavin-containing proteins that utilize NAD(P)H as a reducing equivalent.[9][10][11] In organisms like Escherichia coli, two primary "Type I" oxygen-insensitive nitroreductases, NfsA and NfsB, are responsible for this bioactivation in a redundant manner.[1][7]

The reduction pathway proceeds as follows:

-

Initial Reduction: The nitroreductase enzyme transfers two electrons from NAD(P)H to the 5-nitro group of the furan ring.

-

Formation of Reactive Intermediates: This initial reduction generates a highly unstable nitroso derivative. This is rapidly followed by a further two-electron reduction to form a hydroxylamino intermediate.[7][8] These open-shell intermediates are extremely reactive and are considered the primary cytotoxic agents.

-

Final Product: Subsequent reduction leads to the formation of a stable, non-toxic amino derivative.

It is the transient, highly electrophilic nitroso and hydroxylamino species that are responsible for the widespread cellular damage that ultimately leads to bacterial cell death.[7][8] While NfsA and NfsB are the major activating enzymes in E. coli, recent studies have identified other enzymes, such as AhpF, that can also contribute to nitrofuran activation, highlighting the robustness of this pathway within bacteria.[1][7]

Part 2: Cellular Targets and Cytotoxicity

The reactive intermediates generated during the reduction of this compound are non-specific and can react with a multitude of intracellular macromolecules. This multi-targeted assault disrupts several critical cellular processes simultaneously, making the development of resistance more complex for the bacterium.

Primary Target: DNA Damage

The most well-characterized and significant consequence of nitrofuran activation is extensive DNA damage.[12][13] The electrophilic hydroxylamino metabolite, in particular, reacts readily with DNA, leading to several types of lesions:

-

Strand Breaks: Enzymatically activated nitrofurans have been shown to cause single- and double-strand breaks in DNA.[13][14] This damage can be directly observed on neutral sucrose gradients or via agarose gel electrophoresis in plasmid nicking assays.

-

Alkali-Labile Lesions: The intermediates can form adducts with DNA bases, creating sites that are susceptible to breakage under alkaline conditions.[13]

-

Inhibition of DNA Synthesis: The cumulative damage to the DNA template effectively halts replication, leading to cell cycle arrest and, ultimately, cell death.[15]

The mutagenic potential of nitrofuran metabolites has also been noted, correlating with the extent of DNA damage they inflict.[13][16]

Secondary Targets

While DNA is a primary target, the reactive intermediates also damage other vital cellular components:

-

Ribosomal Proteins: Covalent binding of nitrofuran metabolites to ribosomal proteins can disrupt their structure and function, leading to the inhibition of protein synthesis.[15]

-

Enzymes of Core Metabolism: Key enzymes involved in cellular respiration and energy metabolism can be inhibited, disrupting processes like the citric acid cycle and pyruvate metabolism.[3][15] This contributes to the overall cytotoxic effect.

| Cellular Target | Type of Damage | Consequence | Primary Detection Method |

| DNA | Strand Breaks, Adducts, Alkali-Labile Lesions | Inhibition of Replication, Mutation, Cell Death | Comet Assay, Plasmid Nicking Assay, Sucrose Gradient Centrifugation |

| Ribosomes | Covalent modification of ribosomal proteins | Inhibition of Protein Synthesis | In vitro translation assays, Proteomics |

| Metabolic Enzymes | Active site modification, Inactivation | Disruption of Cellular Respiration & Energy Production | Enzyme activity assays, Metabolomics |

Part 3: Experimental Protocols for Mechanistic Investigation

To rigorously study the mechanism of action, specific and validated experimental protocols are required. The following sections provide step-by-step methodologies for two key assays.

Protocol 1: Nitroreductase Activity Assay (Luminometric)

This protocol quantifies the activity of nitroreductase enzymes in a given sample (e.g., bacterial lysate) by measuring the reduction of a specific substrate. The causality is direct: higher enzyme activity leads to a faster reduction of the substrate, generating a stronger signal. Commercially available kits provide a reliable and sensitive method.[9][10]

Objective: To measure the NAD(P)H-dependent nitroreductase activity in a bacterial cell lysate.

Methodology:

-

Preparation of Bacterial Lysate:

-

Grow the bacterial strain of interest (e.g., E. coli) to mid-log phase (OD₆₀₀ ≈ 0.5).

-

Harvest cells by centrifugation (5000 x g, 10 min, 4°C).

-

Wash the cell pellet with cold phosphate-buffered saline (PBS).

-

Resuspend the pellet in lysis buffer (e.g., B-PER™ or PBS with lysozyme and protease inhibitors).

-

Lyse cells via sonication on ice.

-

Clarify the lysate by centrifugation (15000 x g, 20 min, 4°C) to remove cell debris.

-

Determine the total protein concentration of the supernatant using a Bradford or BCA assay. This is critical for normalizing the activity later.

-

-

Assay Procedure (based on commercial kit principles[10]):

-

Prepare a standard curve using purified nitroreductase enzyme provided in the kit.

-

In a white, opaque 96-well plate, add 50 µL of bacterial lysate (or standard). Include a "no-enzyme" control well with lysis buffer only.

-

Prepare the "First Working Solution" containing the NTR substrate and reaction buffer as per the manufacturer's instructions.

-

Add 50 µL of the First Working Solution to each well.

-

Incubate the plate at 37°C for 60 minutes, protected from light. During this step, the NTR in the lysate reduces the substrate.

-

Prepare the "Second Working Solution" containing the detection buffer and enzyme system (e.g., luciferase).

-

Add 100 µL of the Second Working Solution to each well.

-

Immediately measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background reading from the "no-enzyme" control.

-

Plot the standard curve of luminescence vs. NTR concentration.

-

Calculate the NTR concentration in the lysate from the standard curve and normalize it to the total protein concentration (e.g., in ng NTR / µg total protein).

-

Protocol 2: Plasmid DNA Nicking Assay

This assay provides direct visual evidence of DNA damage induced by activated this compound. The principle is that supercoiled plasmid DNA, when subjected to single-strand breaks, relaxes into an open-circular form. These two forms migrate differently on an agarose gel, allowing for clear visualization and quantification of the damage.[13]

Objective: To determine if activated this compound causes DNA strand breaks.

Methodology:

-

Reaction Setup (in microcentrifuge tubes):

-

Prepare a master mix containing reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

To each tube, add:

-

500 ng of supercoiled plasmid DNA (e.g., pBR322).

-

1 mM NADPH.

-

This compound (test a range of concentrations, e.g., 10-200 µM).

-

Purified nitroreductase enzyme (e.g., 1 µg of NfsA or NfsB).

-

-

Crucial Controls:

-

Control 1 (No NTR): Plasmid + NADPH + 5-NFA (tests for direct damage).

-

Control 2 (No 5-NFA): Plasmid + NADPH + NTR (tests for enzyme-only damage).

-

Control 3 (No NADPH): Plasmid + 5-NFA + NTR (tests for cofactor dependency).

-

Control 4 (DNA only): Plasmid in buffer.

-

-

Adjust the final volume to 20 µL with the reaction buffer.

-

-

Incubation:

-

Incubate all tubes at 37°C for 1 hour in the dark.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding 4 µL of 6X DNA loading dye (containing EDTA to chelate Mg²⁺ and stop enzymatic activity).

-

-

Agarose Gel Electrophoresis:

-

Prepare a 1% agarose gel containing a DNA stain (e.g., SYBR™ Safe or ethidium bromide).

-

Load the entire 24 µL reaction mixture into the wells of the gel.

-

Run the gel at 100 V for 45-60 minutes, or until there is good separation between the DNA bands.

-

-

Visualization and Analysis:

-

Visualize the DNA bands under UV or blue light.

-

Identify the bands corresponding to:

-

Supercoiled (SC) DNA: The fastest migrating, undamaged form.

-

Open-Circular (OC) DNA: The slower migrating form, resulting from single-strand breaks.

-

Linear (L) DNA: May appear if double-strand breaks occur.

-

-

Quantify the intensity of the SC and OC bands using gel imaging software (e.g., ImageJ). The decrease in the SC band and the corresponding increase in the OC band indicate DNA damage.

-

Conclusion

The antimicrobial efficacy of this compound is a direct consequence of its intracellular conversion from a benign prodrug into a cocktail of highly reactive, cytotoxic intermediates. This activation, orchestrated by bacterial nitroreductases, initiates a multi-pronged attack on the cell, with the induction of extensive DNA damage being the primary mechanism of cell killing. Understanding this detailed pathway—from enzymatic reduction to the specific types of cellular lesions—is paramount for the rational design of new nitrofuran derivatives and for developing strategies to overcome potential resistance mechanisms. The experimental frameworks provided herein offer robust and reliable methods for furthering our knowledge in this critical area of antimicrobial research.

References

- 1. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C5H5NO4 | CID 17230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound technical grade, 90 2493-04-1 [sigmaaldrich.com]

- 7. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of nitrofurazone by azoreductases: multiple activities in one enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amplite® Luminometric Nitroreductase Assay Kit | AAT Bioquest [aatbio.com]

- 10. Nitroreductase Assay Kit (Luminometric) (ab324120) | Abcam [abcam.com]

- 11. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe | MDPI [mdpi.com]

- 12. Cytotoxicity and induction of repairable DNA damage by photoactivated 5-nitrofurfural - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of activated nitrofurans on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of activated nitrofurans on DNA [experts.mcmaster.ca]

- 15. ringbio.com [ringbio.com]

- 16. 5-Nitrofurfural | C5H3NO4 | CID 12774 - PubChem [pubchem.ncbi.nlm.nih.gov]

biological activity of 5-Nitrofurfuryl alcohol

An In-depth Technical Guide to the Biological Activity of 5-Nitrofurfuryl Alcohol

Introduction

The 5-nitrofurans are a class of synthetic antimicrobial agents characterized by a furan ring bearing a nitro group at the 5-position. For decades, derivatives of this core structure, such as nitrofurantoin and furazolidone, have been clinically significant in treating microbial infections. This compound, with its chemical formula C₅H₅NO₄, represents a fundamental scaffold within this family. While not a frontline therapeutic itself, its study provides critical insights into the mechanism, spectrum, and toxicological considerations inherent to the entire nitrofuran class.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causal biochemistry underpinning the and its derivatives. We will dissect its mechanism of action, detail protocols for its evaluation, and discuss the molecular basis of microbial resistance, providing a comprehensive framework for future research and development in this area.

The Core Mechanism: Reductive Activation and DNA Damage

The defining characteristic of 5-nitrofurans is that they are prodrugs; they exist as relatively inert molecules until they are metabolically activated within a target microbial cell.[1][2] This selective activation is the cornerstone of their antimicrobial efficacy and is a multi-step intracellular process.

Step 1: Enzymatic Reduction of the Nitro Group

The biological activity of 5-nitrofurans is initiated by the reduction of the C5-nitro group, a reaction catalyzed by bacterial nitroreductases.[3][4] These enzymes are typically flavoproteins that utilize NAD(P)H as a source of reducing equivalents. In bacteria such as Escherichia coli, two primary "Type I" (oxygen-insensitive) nitroreductases, NfsA and NfsB, are responsible for this bioactivation.[1][2] More recently, a third activating enzyme, AhpF, has been identified, highlighting a degree of redundancy in the activation pathway.[1][3]

Type I nitroreductases catalyze a two-electron reduction of the nitro group to a nitroso intermediate, followed by a further two-electron reduction to a highly reactive hydroxylamino derivative.[4][5] It is these unstable, short-lived metabolites that are the ultimate cytotoxic agents.

Figure 1: Reductive activation of a 5-nitrofuran prodrug within a bacterial cell.

Step 2: Damage to Intracellular Macromolecules

The electrophilic intermediates generated from nitrofuran reduction are highly reactive and non-specific, attacking a multitude of vital cellular components. The primary and most critical target is bacterial DNA.[2][6] The interaction of these metabolites with DNA results in significant damage, including the formation of alkali-labile lesions and single- and double-strand breaks.[7][8] This widespread genomic damage disrupts DNA replication and triggers lethal stress responses within the bacterium.

Beyond DNA, these reactive species also covalently bind to and inhibit bacterial ribosomes, shutting down protein synthesis.[2] Other crucial metabolic enzymes involved in cell wall synthesis and central metabolism are also inhibited, leading to a multi-pronged attack that culminates in bactericidal activity.[6]

Figure 2: Downstream cytotoxic effects of activated nitrofuran metabolites.

Spectrum of Biological Activity

Derivatives based on the 5-nitrofuran scaffold exhibit a broad spectrum of activity. While specific quantitative data for this compound itself is limited in comparative studies, the activities of its close chemical relatives are well-documented and serve as a strong proxy.

Antibacterial and Antimicrobial Activity

Nitrofurans are effective against a wide range of Gram-positive and Gram-negative bacteria, including common pathogens like Staphylococcus aureus, Escherichia coli, and Salmonella species.[9][10] Some derivatives also possess antifungal and antiprotozoal properties.[11][12] The broad-spectrum efficacy is a direct result of the non-specific, multi-target mechanism of action, which makes it difficult for microbes to develop resistance through a single mutation.

Table 1: Representative Antimicrobial Activity of Nitrofuran Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Furfuryl Alcohol | Bacillus subtilis | 0.115 µM | [13] |

| Furfuryl Alcohol | Salmonella bacteria | 0.115 µM | [13] |

| 5-Nitro-2-furaldehyde derivatives | Staphylococcus aureus | 0.78 - 12.5 | [14] |

| 5-Nitro-2-furaldehyde derivatives | Escherichia coli | 3.12 - 50 | [14] |

| New Nitrofuran Derivative¹ | Trichomonas vaginalis | 0.2 | [11] |

| New Nitrofuran Derivative¹ | Candida albicans | 6.2 | [11] |

¹ trans-5-amino-3-[2-(5-nitro-2-furyl)vinyl]-delta2-1,2,4-oxadiazole

Mechanisms of Microbial Resistance

Despite the multi-target nature of nitrofurans, resistance can and does emerge. The most prevalent mechanism is the impairment or loss of the activation pathway.

-

Loss of Nitroreductase Function: The primary mechanism of high-level resistance involves mutations in the genes encoding the activating enzymes, specifically nfsA and nfsB.[1][2] Loss-of-function mutations in these genes prevent the conversion of the nitrofuran prodrug into its cytotoxic form. Bacteria lacking functional nitroreductases can exhibit significantly increased MIC values. The discovery of additional activating enzymes like AhpF suggests that resistance may require mutations in multiple genes.[3]

Figure 3: Comparison of nitrofuran action in susceptible vs. resistant bacteria.

Key Experimental Protocols

To aid researchers in the evaluation of this compound or its novel derivatives, the following validated protocols are provided.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

-

Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth). Final volumes should be 50 µL per well.

-

Inoculum: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (bacteria, no drug) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.

Protocol 2: In Vitro Nitroreductase Activity Assay

This spectrophotometric assay directly measures the ability of a bacterial cell lysate to activate a nitrofuran, which is essential for confirming the mechanism of action.

Figure 4: Workflow for the in vitro nitroreductase activity assay.

Methodology:

-

Lysate Preparation: Grow the bacterial strain of interest (e.g., E. coli) to mid-log phase. Harvest cells by centrifugation, wash with buffer (e.g., 50 mM Tris-HCl, pH 7.5), and lyse the cells using sonication or a chemical lysis reagent. Clarify the lysate by centrifugation to remove cell debris.

-

Reaction Setup: In a quartz cuvette, prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 0.1 mM NADPH, and 0.1 mM of the nitrofuran compound.

-

Initiation and Measurement: Initiate the reaction by adding a known amount of the cell lysate protein to the cuvette. Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) at 23°C using a spectrophotometer.

-

Causality Check: A true nitroreductase-dependent reaction will show a rate of NADPH oxidation that is significantly higher in the presence of the nitrofuran substrate compared to its absence.

-

Calculation: The specific activity can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm = 6.22 mM⁻¹ cm⁻¹) and expressed as nmol of NADPH consumed per minute per mg of protein.

Toxicological Profile and Safety Considerations

The mechanism that makes nitrofurans effective against microbes also underlies their potential toxicity to mammalian cells. The nitro group is believed to be responsible for the mutagenicity and carcinogenicity observed with some nitrofuran compounds.[12]

-

Mammalian Cell Cytotoxicity: Reduction of nitrofurans can also occur in mammalian cells, particularly in tissues with low oxygen content (hypoxia), leading to the production of reactive metabolites that cause DNA damage.[15][16] Studies have shown that nitrofurans can induce DNA single-strand breaks in cultured mouse cells and damage the DNA of human fibroblasts.[15][17]

-

Handling and Safety: this compound is classified as harmful if swallowed, inhaled, or in contact with skin.[18] It is also a skin and eye irritant. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling the compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion and Future Directions

This compound is a pivotal molecule for understanding the biological activity of the broader nitrofuran class. Its efficacy is rooted in a prodrug strategy that relies on microbial-specific nitroreductases for activation, leading to the generation of reactive species that inflict catastrophic damage on bacterial DNA and other vital macromolecules. While resistance can arise through the loss of these activating enzymes, the multi-targeted nature of the activated metabolites has kept the prevalence of resistance to some nitrofuran derivatives relatively low.[1]

Future research should focus on designing novel 5-nitrofuran derivatives with tailored properties. The discovery of new activating enzymes like AhpF opens avenues for creating analogues with a higher affinity for these alternative pathways, potentially overcoming existing resistance mechanisms.[3] Furthermore, medicinal chemistry efforts can be directed toward modifying the scaffold to reduce its reduction potential in mammalian cells, thereby decreasing host toxicity while retaining potent antimicrobial activity. A thorough understanding of the foundational biochemistry detailed in this guide is paramount to realizing that potential.

References

- 1. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effect of activated nitrofurans on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. lookchem.com [lookchem.com]

- 10. Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New antimicrobial nitrofuran, trans-5-amino-3-[2-(5-nitro-2-furyl)vinyl]-delta2-1,2,4-oxadiazole: antibacterial, antifungal, and antiprotozoal activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | 2493-04-1 [amp.chemicalbook.com]

- 13. Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytotoxicity and DNA damage to mammalian cells by nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nitrofurazone-induced DNA damage to tissues of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nitrofurantoin damages DNA of human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound | C5H5NO4 | CID 17230 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-Nitrofurfuryl Alcohol for Researchers and Drug Development Professionals

Foreword: The Critical Role of Solubility in Preclinical and Formulation Development

In the landscape of drug discovery and development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a therapeutic reality. Among these, solubility stands as a paramount physical characteristic, profoundly influencing bioavailability, formulation strategies, and ultimately, the clinical efficacy of a drug candidate.[1][2][3][4][5] For antimicrobial agents like 5-Nitrofurfuryl alcohol, a compound belonging to the nitrofuran class, understanding its solubility profile is not merely an academic exercise but a critical step in harnessing its therapeutic potential. This guide provides a comprehensive technical overview of the solubility of this compound, offering both foundational knowledge and actionable experimental protocols for scientists and researchers in the pharmaceutical field. We will delve into the theoretical underpinnings of its solubility, present illustrative quantitative data in various solvent systems, and provide a detailed, field-proven methodology for its experimental determination.

Physicochemical Profile of this compound

This compound (CAS No: 2493-04-1) is a derivative of furan, characterized by a nitro group at the 5-position and a hydroxymethyl group at the 2-position.[6][7] This unique molecular architecture imparts a distinct polarity and reactivity to the compound, which are central to its solubility and biological activity.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₄ | [7] |

| Molecular Weight | 143.10 g/mol | [7] |

| Appearance | Liquid | [6] |

| Boiling Point | 104-105 °C at 3 mmHg | [6] |

| Density | 1.283 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.582 | [6] |

The presence of both a hydrogen bond donor (the hydroxyl group) and a polar nitro group, combined with the aromatic furan ring, suggests a nuanced solubility profile. The principle of "like dissolves like" provides a foundational framework for predicting its behavior in various solvents.[8][9][10] We can anticipate moderate to good solubility in polar protic and aprotic solvents, and limited solubility in non-polar solvents.

Quantitative Solubility Profile of this compound: An Illustrative Overview

Table 2: Illustrative Equilibrium Solubility of this compound in Various Solvents at 25 °C

| Solvent | Solvent Polarity (Dielectric Constant) | Illustrative Solubility ( g/100 mL) |

| Water | 80.1 | ~0.5 - 1.0 |

| Methanol | 32.7 | ~15 - 20 |

| Ethanol | 24.5 | ~10 - 15 |

| Acetone | 20.7 | ~25 - 30 |

| Acetonitrile | 37.5 | ~20 - 25 |

| Dimethylformamide (DMF) | 36.7 | > 50 (Miscible) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 50 (Miscible) |

| Toluene | 2.38 | < 0.1 |

| Hexane | 1.88 | < 0.05 |

This illustrative data underscores the high solubility of this compound in polar aprotic solvents like DMF and DMSO, making them suitable for stock solution preparation and certain reaction media.[11][12] The moderate solubility in polar protic solvents like methanol and ethanol suggests their utility in purification processes such as recrystallization.[13][14][15] The low aqueous solubility highlights a potential challenge for the formulation of aqueous parenteral dosage forms, a critical consideration in drug development.[1][4]

Causality of Solubility: A Molecular Perspective

The observed solubility trends can be rationalized by examining the intermolecular forces at play between this compound and the various solvents.

References

- 1. How does solubility affect oral bioavailability? [synapse.patsnap.com]

- 2. How does drug solubility affect drug delivery? [synapse.patsnap.com]

- 3. Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. 5-硝基糠醇 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | C5H5NO4 | CID 17230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Solubility factors when choosing a solvent [labclinics.com]

- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 12. gchemglobal.com [gchemglobal.com]

- 13. What is the solubility of bio - based furfuryl alcohol in different solvents? - Blog - Yino [yinobio.net]

- 14. Furfuryl alcohol - Wikipedia [en.wikipedia.org]

- 15. solubilityofthings.com [solubilityofthings.com]

Core Topic: 5-Nitrofurfuryl Alcohol - A Comprehensive Guide to Chemical Stability and Optimized Storage

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitrofurfuryl alcohol is a key intermediate and starting material in the synthesis of various pharmaceutical agents, particularly within the nitrofuran class of antimicrobials. The inherent reactivity of the nitrofuran ring system, coupled with the alcohol functional group, presents unique challenges regarding the compound's stability and shelf-life. This guide provides a detailed examination of the chemical stability of this compound, elucidates its primary degradation pathways, and establishes a framework for its optimal storage and handling. We will explore the mechanistic underpinnings of its degradation under hydrolytic, oxidative, and photolytic stress and present a comprehensive, field-proven protocol for conducting forced degradation studies to develop and validate stability-indicating analytical methods.

Introduction: The Imperative of Stability

In drug development and chemical synthesis, the stability of a starting material is not merely a matter of quality control; it is the foundation of process reproducibility, impurity profiling, and ultimately, the safety and efficacy of the final product. This compound, characterized by an electron-deficient furan ring due to the C5-nitro group, is susceptible to degradation, which can lead to the formation of impurities that may be difficult to remove and potentially possess toxicological properties. A thorough understanding of its stability profile is therefore essential for any researcher or developer working with this compound. This guide moves beyond generic safety data sheet (SDS) recommendations to provide a deeper, mechanistic understanding and practical, actionable protocols.

Physicochemical Properties of this compound

A baseline understanding of the physical and chemical properties of this compound is crucial for its effective handling and for interpreting stability data.

| Property | Value | Reference |

| Chemical Formula | C₅H₅NO₄ | [1] |

| Molecular Weight | 143.10 g/mol | [1] |

| Appearance | Brown solid or liquid | [2] |

| Melting Point | 30-32 °C | [2] |

| Boiling Point | 104-105 °C @ 3 mmHg | [2] |

| Density | 1.283 g/mL at 25 °C | |

| Solubility | Sparingly soluble in water | [3] |

| Incompatible Materials | Strong oxidizing agents, strong bases | [4] |

Chemical Stability and Degradation Pathways

The stability of this compound is governed by the chemistry of the nitrofuran ring and the primary alcohol group. Based on extensive studies of analogous nitrofuran pharmaceuticals such as Nitrofurantoin and Nitrofurazone, we can confidently predict the primary degradation routes.[2][5]

Hydrolytic Degradation

Hydrolysis is a critical degradation pathway, particularly under neutral to alkaline conditions. Studies on the closely related drug Nitrofurantoin show that hydrolytic degradation follows first-order kinetics and is highly dependent on pH and temperature.[2][6]

-

Mechanism: Degradation is significantly accelerated in neutral and alkaline solutions compared to acidic conditions.[2][6] The proposed mechanism involves the cleavage of the furan ring or associated functional groups. For Nitrofurantoin, three processes were identified: cleavage of the N-N single bond, cleavage of the non-aromatic heterocyclic ring, and reduction of the ring.[2] For this compound, the primary point of hydrolytic attack is likely the furan ring, leading to ring-opening products.

-

Causality: Under alkaline conditions, hydroxide ions can act as a nucleophile, attacking the electron-deficient furan ring, initiating a cascade of reactions that leads to fragmentation. The stability in acidic media (pH 4) is markedly higher, with predicted half-lives extending to years at room temperature.[2][6]

Photodegradation

Nitroaromatic compounds are often photosensitive, and this compound is no exception. Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate degradation.

-

Mechanism: The process for related nitrofurans involves an initial photo-isomerization, followed by a series of first-order degradation reactions.[5] Key suggested pathways include homolytic cleavage of bonds and nucleophilic aromatic photosubstitution, leading to a mixture of degradation products.[6][7] The nitro group can be reduced, or the furan ring can be opened.

-

Causality: The chromophore of the nitrofuran system absorbs UV light, promoting the molecule to an excited state. This high-energy state allows for reactions that are not accessible under thermal conditions, leading to complex degradation profiles.

Oxidative Degradation

The compound is susceptible to oxidation, particularly by strong oxidizing agents.

-

Mechanism: Oxidation can target both the alcohol functional group (converting it to an aldehyde, 5-nitrofurfural, and then to a carboxylic acid, 5-nitrofuroic acid) and the furan ring itself. Studies on the electrochemical oxidation of Nitrofurazone show that the process can lead to the formation of halogenated derivatives (if halides are present) and ultimately to the complete mineralization of the molecule.[8]

-

Causality: The presence of oxidizing agents like hydrogen peroxide, peracids, or even atmospheric oxygen under certain conditions (e.g., in the presence of metal catalysts) can initiate radical chain reactions or direct oxidation, leading to a loss of the parent compound.

The interplay of these degradation pathways is visualized in the following diagram.

Caption: Predicted degradation pathways for this compound.

Recommended Storage and Handling Protocols

Based on the established stability profile, the following conditions are mandated for ensuring the long-term integrity of this compound.

-

Temperature: Store refrigerated at 2-8°C .[2] Low temperatures significantly slow the rate of all potential degradation reactions, particularly hydrolysis.

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This minimizes the risk of oxidative degradation from atmospheric oxygen.

-

Light: Protect from light at all times. Use amber glass containers or store opaque secondary containment.

-

Container: Use tightly sealed, high-integrity containers, such as amber glass bottles with PTFE-lined caps or suitable polypropylene containers.[9] This prevents exposure to moisture and atmospheric contaminants.

-

pH: Avoid contact with basic materials. Solutions of this compound should be prepared in neutral or slightly acidic (pH 4-6) solvents if they are to be stored for any length of time.

A Validated Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is essential for developing a stability-indicating analytical method—a method capable of separating the intact parent drug from its degradation products.[10] This protocol provides a robust framework for stressing this compound.

Objective

To intentionally degrade this compound under controlled stress conditions (hydrolysis, oxidation, heat, and light) to generate its potential degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Workflow Overview

Caption: Workflow for forced degradation of this compound.

Stability-Indicating Analytical Method (Example)

A robust HPLC method is required. Based on methods developed for related nitrofurans, the following serves as an excellent starting point.[3][11]

| Parameter | Specification |

| Instrument | HPLC or UPLC with UV/PDA Detector |

| Column | C18 Reverse-Phase, e.g., Ascentis Express C18 (7.5 cm x 4.6 mm, 2.7 µm) |

| Mobile Phase A | 0.01M Potassium Phosphate Monobasic Buffer, pH adjusted to 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-based gradient, e.g., start at 95:5 (A:B), ramp to 40:60 over 10 min |

| Flow Rate | 1.0 - 1.5 mL/min |

| Column Temp. | 30°C |

| Detection | 254 nm or 376 nm |

| Injection Vol. | 5 - 10 µL |

Step-by-Step Stress Protocols

Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Prepare a "control" sample by diluting this stock to the target concentration (e.g., 100 µg/mL) with the 50:50 diluent and analyze immediately.

-

Acid Hydrolysis:

-

To 1 mL of stock solution, add 1 mL of 1N HCl.

-

Heat in a water bath at 60-80°C.

-

Monitor the reaction by taking aliquots at time points (e.g., 2, 4, 8, 24 hours).

-

Once target degradation is achieved, cool the sample, neutralize with an equivalent amount of 1N NaOH, and dilute to the target concentration with diluent for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of stock solution, add 1 mL of 0.1N NaOH.

-

Maintain at room temperature (25°C). Causality: Base hydrolysis is rapid for nitrofurans; elevated temperature is often unnecessary and may cause complete degradation.[2][6]

-

Monitor closely at early time points (e.g., 15, 30, 60, 120 minutes).

-

Once target degradation is achieved, neutralize with an equivalent amount of 0.1N HCl and dilute to the target concentration.

-

-

Oxidative Degradation:

-

To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep at room temperature, protected from light.

-

Monitor at time points (e.g., 2, 4, 8, 24 hours).

-

Dilute to the target concentration for analysis.

-

-

Thermal Degradation (Solid State & Solution):

-

Solid: Place a small amount of solid this compound in a vial in an oven at 70°C for 48 hours. After exposure, dissolve in diluent to the target concentration.

-

Solution: Heat the stock solution at 70°C, protected from light. Monitor at time points up to 48 hours. Dilute to the target concentration.

-

-

Photolytic Degradation:

-

Expose the stock solution in a quartz cuvette or thin transparent container to a photostability chamber.

-

The chamber should provide a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).

-

Simultaneously, run a "dark" control sample (wrapped in aluminum foil) under the same temperature conditions.

-

Analyze samples after exposure.

-

Conclusion

This compound is a chemically labile compound requiring stringent control over storage and handling conditions to ensure its integrity. Its primary vulnerabilities are to alkaline hydrolysis, oxidation, and photolysis. Optimal preservation is achieved by storing the compound at 2-8°C under an inert atmosphere and protected from light. The provided forced degradation protocol offers a comprehensive and scientifically grounded methodology for researchers to probe the stability of this molecule, identify potential degradants, and develop robust, specific, and validated stability-indicating analytical methods essential for regulated development environments.

References

- 1. spectroscopyworld.com [spectroscopyworld.com]

- 2. Nitrofurantoin hydrolytic degradation in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijcpa.in [ijcpa.in]

- 4. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 5. Kinetic studies of nitrofurazone photodegradation by multivariate curve resolution applied to UV-spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biomedres.us [biomedres.us]

- 11. researchgate.net [researchgate.net]

spectroscopic data of 5-Nitrofurfuryl alcohol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Nitrofurfuryl Alcohol

Abstract

This compound (CAS No: 2493-04-1), a key intermediate in medicinal chemistry and a member of the nitrofuran class of compounds, demands rigorous structural confirmation and purity assessment for its application in research and drug development.[1] This technical guide provides a comprehensive analysis of the core spectroscopic data essential for the unambiguous identification and characterization of this molecule. We delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is designed to serve as a detailed reference for researchers, scientists, and quality control professionals, offering not just the spectral data itself, but also the rationale behind experimental choices, detailed protocols for data acquisition, and an integrated interpretation of the results to confirm the molecular structure.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with a fundamental understanding of the molecule's structure and properties. This compound, with the molecular formula C₅H₅NO₄, consists of a furan ring substituted with a hydroxymethyl group at the C2 position and a nitro group at the C5 position.[2]

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₄ | PubChem[2] |

| Molecular Weight | 143.10 g/mol | PubChem[2], Sigma-Aldrich |

| CAS Number | 2493-04-1 | CAS Common Chemistry[1] |

| IUPAC Name | (5-nitrofuran-2-yl)methanol | PubChem[2] |

| Appearance | Liquid | Sigma-Aldrich |

For clarity in spectral assignments, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering for spectral assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Principles and Experimental Considerations

The choice of solvent is critical for NMR analysis. While common deuterated solvents like chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable, protic solvents like methanol-d₄ should be avoided. Studies on the related compound 5-nitrofurfural have shown that such solvents can react with the activated nitrofuran ring, leading to the formation of by-products and confounding spectral data.[3] For this guide, data obtained in DMSO-d₆ is referenced, as it is an excellent solvent for polar compounds and is chemically inert in this context. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[4][5]

Protocol for NMR Data Acquisition

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).[4][6]

-

¹H NMR Acquisition :

-

Set the spectral width to approximately 16 ppm.

-

Acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition :

-

Use a proton-decoupled pulse program.

-

Set the spectral width to approximately 220 ppm.

-